molecular formula C7H10ClNO4 B017304 4-(Chlorocarbonyl)cyclohexyl nitrate CAS No. 104963-58-8

4-(Chlorocarbonyl)cyclohexyl nitrate

Cat. No.: B017304
CAS No.: 104963-58-8
M. Wt: 207.61 g/mol
InChI Key: HPHMRGCPCWLXAS-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)cyclohexyl nitrate is a cyclohexane derivative featuring two distinct functional groups: a chlorocarbonyl group (-COCl) at the 4-position and a nitrate ester group (-ONO₂). The compound is hypothesized to serve as an intermediate in organic synthesis, particularly in acylations or polymerizations, and may have niche applications in materials science or propulsion systems due to its nitrate content . However, direct studies on this compound are scarce, necessitating comparisons with structurally related cyclohexyl derivatives.

Properties

CAS No.

104963-58-8

Molecular Formula

C7H10ClNO4

Molecular Weight

207.61 g/mol

IUPAC Name

(4-carbonochloridoylcyclohexyl) nitrate

InChI

InChI=1S/C7H10ClNO4/c8-7(10)5-1-3-6(4-2-5)13-9(11)12/h5-6H,1-4H2

InChI Key

HPHMRGCPCWLXAS-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)Cl)O[N+](=O)[O-]

Canonical SMILES

C1CC(CCC1C(=O)Cl)O[N+](=O)[O-]

Synonyms

Cyclohexanecarbonyl chloride, 4-(nitrooxy)-, trans- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-(Chlorocarbonyl)cyclohexyl nitrate, its properties are compared below with three analogous compounds: cyclohexyl nitrate , cyclohexyl propionate , and benzoyl chloride . These comparisons highlight differences in molecular structure, stability, and reactivity.

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Stability Concerns
This compound* C₇H₈ClNO₅ ~209.6 (estimated) Chlorocarbonyl, Nitrate ester Thermal instability, hydrolysis
Cyclohexyl nitrate C₆H₁₁NO₃ 145.16 Nitrate ester Shock sensitivity, decomposition
Cyclohexyl propionate C₉H₁₆O₂ 156.22 Ester Hydrolysis, oxidation
Benzoyl chloride C₇H₅ClO 140.57 Acid chloride Moisture sensitivity

*Estimated data due to lack of direct experimental reports.

Key Observations:

Cyclohexyl nitrate, a simpler analog, is known to decompose explosively under high temperatures . The chlorocarbonyl group enhances electrophilicity, making the compound more reactive toward nucleophiles (e.g., alcohols, amines) than cyclohexyl nitrate or propionate. This mirrors benzoyl chloride’s reactivity but with added steric hindrance from the cyclohexane ring.

Stability and Handling :

  • The combination of nitrate and chlorocarbonyl groups likely exacerbates sensitivity to moisture and heat. In contrast, cyclohexyl propionate exhibits greater stability, being hydrolyzed only under acidic/basic conditions .
  • Benzoyl chloride, though highly moisture-sensitive, lacks the nitrate group’s instability, highlighting the dual hazards of this compound.

Applications: Cyclohexyl nitrate: Used as a fuel additive for cetane improvement . Cyclohexyl propionate: Employed in fragrances and polymer plasticizers due to its ester functionality . this compound: Potential use in controlled polymerization (via acyl chloride reactivity) or as a specialty oxidizer, though safety concerns limit practical adoption.

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